molecular formula C14H16BrN3O3 B6061173 4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B6061173
M. Wt: 354.20 g/mol
InChI Key: LEKXYKXIQPEYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is not fully understood. However, studies have suggested that this compound may exert its cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that contribute to inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide exhibits cytotoxic effects on cancer cells, which suggests that it may have potential as an anticancer agent. Additionally, this compound has been shown to inhibit the activity of COX-2, which could have implications in the treatment of inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its potential as an anticancer agent and selective COX-2 inhibitor. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One area of interest is further investigation into its mechanism of action and how it exerts its cytotoxic effects on cancer cells. Additionally, more research is needed to determine the potential of this compound as a selective COX-2 inhibitor and its implications in the treatment of inflammation and pain. Further studies are also needed to optimize the use of this compound in lab experiments and to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 3,4-dimethoxyphenylhydrazine with 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer and lung cancer cells. Additionally, this compound has been studied for its potential use as a selective COX-2 inhibitor, which could have implications in the treatment of inflammation and pain.

properties

IUPAC Name

4-bromo-N-(3,4-dimethoxyphenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O3/c1-4-18-13(10(15)8-16-18)14(19)17-9-5-6-11(20-2)12(7-9)21-3/h5-8H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKXYKXIQPEYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.